
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both a pyrazole and a triazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazol-3(2H)-one: Lacks the triazole ring.
5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-3(2H)-one: Lacks the phenyl group.
4-Phenyl-1,2,4-triazole: Lacks the pyrazole ring.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
62538-01-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17) |
InChI Key |
WHGWZPALEKLSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
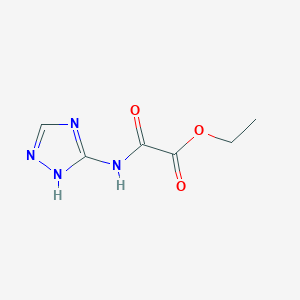
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)


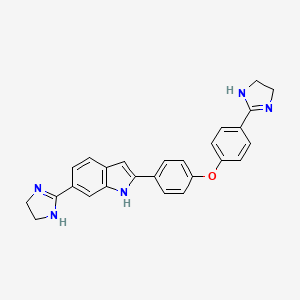
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
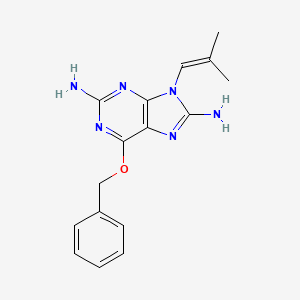
![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
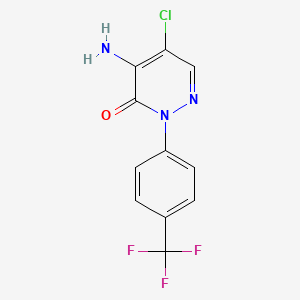
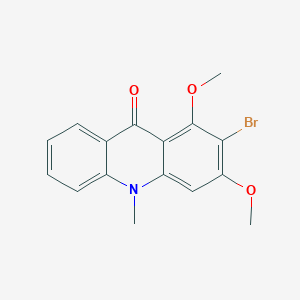
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
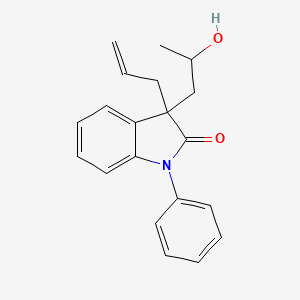
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)
